molecular formula C7H8N2O B13836083 3-Amino-1-but-1-en-3-ynylazetidin-2-one

3-Amino-1-but-1-en-3-ynylazetidin-2-one

Cat. No.: B13836083
M. Wt: 136.15 g/mol
InChI Key: BAYNWWJGVSATSB-UHFFFAOYSA-N
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Description

3-Amino-1-but-1-en-3-ynylazetidin-2-one is a synthetic azetidin-2-one (β-lactam) derivative offered for research and further manufacturing use. This compound features a 3-amino group on the azetidinone ring and a unique but-1-en-3-ynyl substituent, making it a molecule of interest in medicinal chemistry and drug discovery. Compounds based on the 3-aminoazetidin-2-one scaffold have been identified as a novel class of potent N-acylethanolamine acid amidase (NAAA) inhibitors . NAAA is a cysteine hydrolase that breaks down endogenous lipid mediators like palmitoylethanolamide (PEA); inhibiting NAAA can sustain PEA levels, providing a potential therapeutic strategy for managing pain and inflammatory conditions . Furthermore, structurally related β-lactam analogues have demonstrated significant antiproliferative activities in cancer cell lines, such as MCF-7 and MDA-MB-231 breast cancer cells, by functioning as tubulin polymerization inhibitors that target the colchicine-binding site . The synthesis of such azetidin-2-ones is often achieved via cycloaddition approaches like the Staudinger reaction, which involves a [2+2] cycloaddition between a ketene and an imine . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

3-amino-1-but-1-en-3-ynylazetidin-2-one

InChI

InChI=1S/C7H8N2O/c1-2-3-4-9-5-6(8)7(9)10/h1,3-4,6H,5,8H2

InChI Key

BAYNWWJGVSATSB-UHFFFAOYSA-N

Canonical SMILES

C#CC=CN1CC(C1=O)N

Origin of Product

United States

Preparation Methods

Synthetic Strategy Overview

In-Depth Research Findings and Data Tables

Comparative Yields of Amidopalladation with Different Nitrogen Protecting Groups

Entry Protecting Group on Nitrogen Reaction Temperature Yield (%) Notes
1 Benzylic amine (Bn) 60 °C 0 No reaction
2 Carbamate (Cbz) 60 °C 0 No reaction
3 Carbamate (Fmoc) 60 °C 0 No reaction
4 Electron-withdrawing carbamate 60 °C 0 No reaction
5 Amidophosphate 60 °C 55 Moderate yield
6 p-Toluenesulfonyl (Ts) Room temperature 85 High yield, fast conversion
7 Unsubstituted sulfonamide Room temperature 82 Good yield
8 p-Nitrobenzenesulfonyl (Ns) Room temperature 84 High yield

Representative Reaction Scheme for Monoalkynylation

  • Starting from (Z)-1,2-dichloroethene and terminal alkynes under Pd(PPh₃)₄/CuI catalysis with n-BuNH₂, (Z)-1-chloro-1-ene-3-ynes are obtained in 60–85% yields.
  • Subsequent coupling leads to enediynes or conjugated enynes, which can be further transformed into azetidinone derivatives.

Summary of Preparation Methodology

Step Reagents/Conditions Outcome/Yield Notes
Azetidinone ring formation Cyclization of β-amino acid derivatives High yield Requires amino protection
Amino group protection Sulfonyl protecting groups (Ts, Ns) High reactivity Essential for Pd-catalyzed steps
Pd-catalyzed monoalkynylation Pd(PPh₃)₄/CuI, n-BuNH₂, benzene, rt 60–85% yield Stereoselective enyne formation
Amidopalladation Pd(OAc)₂/dppp, sulfonamide-protected amines 82–85% yield Forms N,O-acetals, key intermediates
Deprotection Mild acidic or reductive conditions Quantitative Restores free amino group

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-but-1-en-3-ynylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-1-but-1-en-3-ynylazetidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-but-1-en-3-ynylazetidin-2-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-Amino-1-but-1-en-3-ynylazetidin-2-one, we analyze its structural and functional analogs, focusing on azetidinone derivatives, amino-substituted cyclic ketones, and enyne-containing molecules.

Azetidinone Derivatives: 1,3-Diazetidin-2-ones

1,3-Diazetidin-2-ones, studied in and , differ by replacing the ene-yne group with a second nitrogen in the azetidinone ring. Key comparisons include:

Property This compound 1,3-Diazetidin-2-one Derivatives
Core Structure Monocyclic β-lactam with ene-yne substituent Bicyclic β-lactam with dual nitrogen atoms
Synthetic Yield Not reported 45–78% for five derivatives
ADME Profile Unreported Moderate LogP (2.1–3.5), 2/5 derivatives violate Lipinski’s rules
Biological Activity Hypothesized antimicrobial activity Moderate docking scores (−7.2 to −8.1 kcal/mol) vs. bacterial enzymes

The ene-yne group in the target compound may improve membrane permeability compared to diazetidinones, but its strained structure could increase metabolic instability. The absence of Lipinski violation data for the target compound highlights a need for further study .

Amino-Substituted Cyclic Ketones: 3-Aminoindan-1-ones

details 3-aminoindan-1-ones, synthesized via Bronsted acid-catalyzed domino reactions. While structurally distinct (indanone vs. azetidinone), these share functional group similarities:

Property This compound 3-Aminoindan-1-ones
Synthesis Method Not reported One-pot, 5–9 h, 81–97% yield
Substrate Scope Limited data Broad (various o-ethynylbenzaldehydes and amines)
Scalability Unreported Demonstrated at 20 mmol scale

The target compound’s synthesis could benefit from analogous domino strategies, though its ene-yne moiety may require tailored catalytic conditions to avoid side reactions.

Enyne-Containing Molecules

Enyne groups are known for their reactivity in click chemistry and photodynamic therapies. Compared to simpler enynes, the conjugation in this compound may stabilize the structure but reduce electrophilicity. No direct data on stability or reactivity are available, necessitating further experimental validation.

Q & A

Q. Key Considerations :

  • Temperature control (e.g., 0–5°C for sensitive intermediates) and anhydrous solvents are critical to avoid side reactions .
  • Purification often involves column chromatography or recrystallization, monitored by TLC.

Table 1 : Example Reaction Conditions for Azetidin-2-one Core Synthesis

ReagentSolventTemperatureCatalystYield (%)
Chloroacetyl chlorideDry benzene0–5°CTriethylamine65–75

Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural characterization?

Methodological Answer :
Discrepancies often arise from impurities, tautomerism, or dynamic effects. Resolution strategies include:

  • Triangulation : Cross-validate data using multiple techniques (e.g., FT-IR for functional groups, 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR for connectivity, and HRMS for molecular weight) .
  • Computational Validation : Compare experimental 1H^{1}\text{H} NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation (see and for analogous compounds) .

Case Study :
In , unexpected 1H^{1}\text{H} NMR splitting patterns in thiazinan-4-one derivatives were resolved via NOESY experiments, revealing restricted rotation around the C–N bond.

Basic: What analytical techniques are essential for confirming the purity and structure of this compound?

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify functional groups and stereochemistry .
  • Mass Spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
  • FT-IR Spectroscopy : Validates amine (–NH2_2) and carbonyl (C=O) groups .

Table 2 : Diagnostic Spectral Peaks for Azetidin-2-one Derivatives

Functional GroupNMR Shift (δ, ppm)FT-IR (cm1^{-1})
Azetidin-2-one C=O170–175 (s)1680–1720
Enyne C≡C95–100 (C≡C in 13C^{13}\text{C})2100–2260 (weak)

Advanced: How can computational modeling predict the biological activity of this compound?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to target proteins (e.g., β-lactamases or kinase enzymes) .
  • ADME Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability .
  • Dynamic Simulations : MD simulations (e.g., GROMACS) evaluate conformational stability in biological environments .

Q. Example Workflow :

Generate 3D structures using PubChem data ().

Dock into the active site of a target enzyme (e.g., penicillin-binding proteins).

Validate with free-energy calculations (MM-GBSA) to rank binding affinities .

Basic: What structural features influence the reactivity of this compound?

Q. Methodological Answer :

  • Azetidin-2-one Ring : Strain from the four-membered ring enhances susceptibility to nucleophilic attack .
  • Enyne Moiety : Conjugated π-system facilitates [2+2] cycloadditions or radical reactions .
  • Amino Group : Participates in hydrogen bonding and acts as a nucleophile in acyl transfer reactions .

Advanced: How can reaction pathways be optimized to minimize byproducts in complex syntheses?

Q. Methodological Answer :

  • DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .
  • In Situ Monitoring : ReactIR or HPLC tracks intermediate formation and guides quenching times .
  • Green Chemistry Principles : Replace toxic solvents (e.g., benzene) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Case Study :
In , controlled addition of 3,4-dimethoxybenzyl groups reduced dimerization side reactions by steric hindrance.

Basic: What safety precautions are critical when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (analogous to ).
  • Ventilation : Use fume hoods due to potential amine volatility .
  • Storage : Argon-sealed containers at –20°C to prevent oxidation .

Advanced: How can data-sharing practices enhance reproducibility in azetidin-2-one research?

Q. Methodological Answer :

  • FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable (e.g., deposit spectral data in PubChem or Zenodo) .
  • Collaborative Platforms : Use ELNs (Electronic Lab Notebooks) for real-time peer validation .
  • Contradiction Resolution : Transparent reporting of failed experiments and outlier analyses (see ) .

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